Ethyl 4,4-difluorocyclohexanecarboxylate

説明

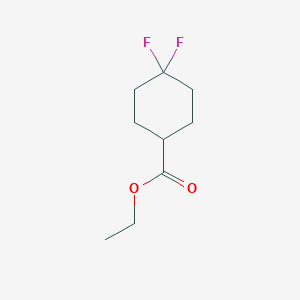

Structure

3D Structure

特性

IUPAC Name |

ethyl 4,4-difluorocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O2/c1-2-13-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZDWLBBNSDYQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381287 | |

| Record name | Ethyl 4,4-difluorocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178312-47-5 | |

| Record name | Cyclohexanecarboxylic acid, 4,4-difluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178312-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,4-difluorocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl-4,4-difluorocyclohexane carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4,4-difluorocyclohexanecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6RFS8V243 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4,4-difluorocyclohexanecarboxylate (CAS 178312-47-5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Ethyl 4,4-difluorocyclohexanecarboxylate, a key fluorinated building block in modern organic synthesis and pharmaceutical development. It details the compound's physicochemical properties, experimental protocols for its synthesis and subsequent reactions, safety and handling guidelines, and its significant role as a chemical intermediate.

Core Properties and Specifications

This compound is a colorless to yellowish liquid organic compound.[1] Its unique structural feature, the gem-difluoro group on a cyclohexane ring, imparts specific electronic properties that are highly valuable in the synthesis of complex molecules.[2] The fluorine atoms significantly enhance the electrophilicity of the C4 carbon, influencing its reactivity.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 178312-47-5 | [4][5] |

| Molecular Formula | C₉H₁₄F₂O₂ | [5][6] |

| Molecular Weight | 192.206 g/mol | [5][6] |

| Boiling Point | 84-86 °C at 8 mmHg | [1][5] |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.417 | [1] |

| Physical Form | Liquid | |

| Vapor Pressure | 0.28 mmHg at 25°C | [1] |

| InChI Key | HZZDWLBBNSDYQM-UHFFFAOYSA-N | [6] |

Applications in Drug Development and Organic Synthesis

This compound is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its most notable application is as a reactant in the preparation of Maraviroc, an antiretroviral drug used in the treatment of HIV.[2][4] Maraviroc functions as a CCR-5 receptor antagonist.[4] The difluoro-substituted cyclohexane moiety is a vital structural component for creating novel therapeutic agents.[2] Its versatile structure also makes it a valuable building block for a wide range of organic synthesis projects beyond pharmaceuticals.[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent hydrolysis are outlined below.

This protocol describes the synthesis from Ethyl 4-oxocyclohexanecarboxylate via fluorination with diethylaminosulfur trifluoride (DAST).[3][4]

Materials:

-

Ethyl 4-oxocyclohexanecarboxylate (5 g, 29 mmol)

-

Diethylaminosulfur trifluoride (DAST) (7.7 mL)

-

Carbon tetrachloride (CCl₄) (75 mL)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: A solution of DAST (7.7 mL) in CCl₄ (75 mL) is prepared in a reaction vessel and cooled to 0 °C.[3][4]

-

Addition of Precursor: Ethyl 4-oxocyclohexanecarboxylate (5 g, 29 mmol) is added dropwise to the cooled DAST solution.[3][4]

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 16 hours.[3][4]

-

Quenching: The reaction is carefully quenched by the slow addition of water.[3][4]

-

Workup: The organic phase is separated, washed with water, and dried over anhydrous Na₂SO₄.[3][4]

-

Purification: The crude product is purified by distillation to yield this compound as a colorless oil (4.2 g, 71% yield).[3][4]

This protocol details the conversion of the ethyl ester to its corresponding carboxylic acid.[3][7]

Materials:

-

This compound (0.385 g, 2.003 mmol)

-

Tetrahydrofuran (THF) (12 mL)

-

Water (H₂O) (6 mL)

-

Lithium hydroxide monohydrate (0.420 g, 10.02 mmol)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: this compound (0.385 g) is dissolved in THF (12 mL).[3][7]

-

Addition of Reagents: Water (6 mL) is added, followed by lithium hydroxide monohydrate (0.420 g).[3][7]

-

Reaction: The mixture is stirred vigorously at room temperature overnight.[3][7]

-

Workup: The reaction mixture is diluted with EtOAc and the pH is adjusted to 4 with 1 M HCl. The organic and aqueous layers are separated.[3][7]

-

Extraction: The aqueous layer is extracted one additional time with EtOAc.[3][7]

-

Purification: The combined organic phases are washed with brine, dried over MgSO₄, and concentrated to dryness to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid (318 mg, 97% yield).[3][7]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

Table 2: Hazard and Precautionary Information

| Category | Statements | Source(s) |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| General Handling | Avoid contact with skin and eyes.[1] Keep away from open flames, hot surfaces, and sources of ignition.[8] Use in a well-ventilated place.[8] |

Storage:

-

Store in a refrigerator.

-

Keep container tightly closed in a dry and well-ventilated place.[8]

-

Store away from incompatible materials such as oxidizing agents.[8]

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 178312-47-5 [chemicalbook.com]

- 5. CAS 178312-47-5 | 2223-3-X0 | MDL MFCD03788494 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Physical and chemical properties of Ethyl 4,4-difluorocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4,4-difluorocyclohexanecarboxylate, a key intermediate in modern pharmaceutical synthesis. The document details its chemical characteristics, experimental protocols for its synthesis and subsequent reactions, and its significant role in drug development.

Core Chemical and Physical Properties

This compound is a fluorinated organic compound recognized for its utility as a versatile building block in complex organic synthesis, particularly within the pharmaceutical industry.[1] Its unique difluoro-substituted cyclohexanecarboxylate structure makes it a valuable precursor for creating novel therapeutic agents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 178312-47-5 | [1][2] |

| Molecular Formula | C₉H₁₄F₂O₂ | [2][3][4] |

| Molecular Weight | 192.203 g/mol | [2][4] |

| Appearance | Clear colorless to yellow liquid/oil | [3][5][6] |

| Density | 1.1 ± 0.1 g/cm³ | [2][3] |

| Boiling Point | 203.3 ± 40.0 °C at 760 mmHg; 84-86 °C at 8 mmHg | [2][3][7] |

| Flash Point | 74.9 ± 22.2 °C | [2] |

| Refractive Index | 1.417; 1.4160-1.4210 @ 20°C | [3][6] |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohols and esters.[3] | |

| Storage Conditions | 2-8°C | [3] |

Table 2: Chemical Identifiers

| Identifier Type | Identifier | Source |

| IUPAC Name | ethyl 4,4-difluorocyclohexane-1-carboxylate | [6] |

| Synonyms | This compound, Ethyl 4,4-dilfuorocyclohexanecarboxylate, Ethyl-4,4-difluorocyclohexane carboxylate, 4,4-Difluoro-1-(ethoxycarbonyl)cyclohexane, Ethyl 4,4-difluorocyclohexanedicarboxylate, Ethyl 4,4-difluorocyclohexane-1-carboxylate, 4,4-Difluoro-cyclohexanecarboxylic acid ethyl ester | [3] |

| InChI | InChI=1S/C9H14F2O2/c1-2-13-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3 | [4] |

| InChI Key | HZZDWLBBNSDYQM-UHFFFAOYSA-N | [4] |

| SMILES | CCOC(=O)C1CCC(CC1)(F)F | [4] |

Role in Drug Development

The primary application of this compound in the pharmaceutical sector is as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The presence of the gem-difluoro group is of particular interest as it can serve as a bioisosteric replacement for a carbonyl group, a common strategy in drug design to improve pharmacokinetic or pharmacodynamic properties.[8] This modification can enhance metabolic stability and alter electronic properties without drastically changing the molecule's geometry.[8]

A notable example of its application is in the preparation of the antiretroviral drug Maraviroc.[1][5] Maraviroc is a CCR5 receptor antagonist used in the treatment of HIV.[5][9] The synthesis of Maraviroc utilizes 4,4-difluorocyclohexanecarboxylic acid, which is directly synthesized from this compound via hydrolysis.[9][10]

Caption: Role of this compound in Maraviroc Synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent hydrolysis are outlined below.

3.1. Synthesis of this compound

This procedure details the synthesis from Ethyl 4-oxocyclohexanecarboxylate using diethylaminosulfur trifluoride (DAST) as a fluorinating agent.[5][11]

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

-

Preparation: A solution of diethylaminosulfur trifluoride (DAST) (7.7 mL) in 75 mL of carbon tetrachloride (CCl₄) is prepared in a reaction vessel and cooled to 0°C.[11]

-

Addition of Precursor: Ethyl 4-oxocyclohexanecarboxylate (5 g, 29 mmol) is slowly added dropwise to the cooled DAST solution.[5][11]

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 16 hours.[5][11]

-

Quenching: The reaction is carefully quenched by the slow addition of water.[5][11]

-

Workup: The organic phase is separated, washed with water, and dried over anhydrous sodium sulfate (Na₂SO₄).[11]

-

Purification: The crude product is purified by distillation to yield this compound as a colorless oil (4.2 g, 71% yield).[5][11]

3.2. Hydrolysis to 4,4-Difluorocyclohexanecarboxylic Acid

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a key step for further derivatization.[10][11]

Experimental Workflow:

Caption: Experimental workflow for the hydrolysis to 4,4-Difluorocyclohexanecarboxylic Acid.

Methodology:

-

Dissolution: this compound (0.385 g, 2.003 mmol) is dissolved in tetrahydrofuran (THF) (12 mL).[10][11]

-

Addition of Reagents: Water (6 mL) is added, followed by lithium hydroxide monohydrate (0.420 g, 10.02 mmol).[10][11]

-

Reaction: The mixture is stirred vigorously at room temperature overnight.[10][11]

-

Workup: The reaction mixture is diluted with ethyl acetate (EtOAc) and the pH is adjusted to 4 with 1 M HCl. The organic and aqueous layers are separated.[10][11]

-

Extraction: The aqueous layer is extracted one more time with EtOAc.[10][11]

-

Purification: The combined organic phases are washed with brine, dried over magnesium sulfate (MgSO₄), and concentrated to dryness to give 4,4-difluorocyclohexanecarboxylic acid (318 mg, 97% yield) as a white solid.[10][11]

Safety and Handling

This compound is classified as an irritant.[3] Standard laboratory safety precautions should be observed.

-

Hazard Symbols: Xi - Irritant.[3]

-

Safety Description: Avoid contact with skin and eyes.[3]

-

Personal Protective Equipment: Wear appropriate protective gloves, safety glasses, and lab coat.[3]

-

Handling: Keep away from open flames and high temperatures as the substance is flammable.[3] Store in a sealed container in a cool, well-ventilated area.[12]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[3] If inhaled, move to fresh air.[12][13] Seek medical attention if irritation persists.[3]

This guide is intended for use by qualified professionals and should be supplemented with a full Safety Data Sheet (SDS) before handling the compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | 178312-47-5 [chemicalbook.com]

- 6. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 7. Ethyl 4,4-difluorocyclohexanedicarboxylate [infochems.co.kr]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. images.thdstatic.com [images.thdstatic.com]

An In-Depth Technical Guide to Ethyl 4,4-difluorocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 4,4-difluorocyclohexanecarboxylate, a key fluorinated organic compound. It serves as a vital intermediate in complex chemical syntheses, particularly within the pharmaceutical industry.[1] The introduction of fluorine atoms significantly influences the molecule's electronic properties, enhancing its reactivity for specific synthetic transformations.[1][2] This makes it a valuable building block in drug discovery and development.[1]

Molecular Structure and Properties

This compound (CAS Number: 178312-47-5) is a derivative of cyclohexane containing a geminal difluoro substitution at the C4 position and an ethyl ester group.[3][4] Its unique difluoro-substituted structure makes it a sought-after component for creating novel molecules with specific therapeutic properties.[1] The compound typically appears as a colorless to yellowish liquid or oil.[2][3][5][6]

The physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 178312-47-5[1][3][4][7] |

| Molecular Formula | C₉H₁₄F₂O₂[4][7][8] |

| Molecular Weight | 192.21 g/mol [3][4][7][8] |

| IUPAC Name | ethyl 4,4-difluorocyclohexane-1-carboxylate[3][4] |

| Density | 1.10 ± 0.1 g/cm³ |

| Boiling Point | 84-86 °C (at 8 mmHg)[4][5] |

| Physical Form | Liquid / Colorless Oil[3][6] |

| SMILES | CCOC(=O)C1CCC(CC1)(F)F[4][8] |

| InChI Key | HZZDWLBBNSDYQM-UHFFFAOYSA-N[3][4][8] |

Experimental Protocols

A common method for the synthesis of this compound involves the fluorination of a ketone precursor. The following protocol is based on the conversion of ethyl 4-oxocyclohexanecarboxylate.

Objective: To synthesize this compound via fluorination of the corresponding ketone using diethylaminosulfur trifluoride (DAST).

Materials:

-

Ethyl 4-oxocyclohexanecarboxylate (5 g, 29 mmol)

-

Diethylaminosulfur trifluoride (DAST) (7.7 mL)

-

Carbon tetrachloride (CCl₄) (75 mL)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve diethylaminosulfur trifluoride (DAST) in 75 mL of carbon tetrachloride (CCl₄). Cool the solution to 0 °C using an ice bath.

-

Addition of Reactant: Slowly add ethyl 4-oxocyclohexanecarboxylate (5 g, 29 mmol) dropwise to the cooled DAST solution.

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Workup: After 16 hours, quench the reaction by the slow and cautious addition of water. Separate the organic phase from the aqueous phase.

-

Purification: Wash the separated organic phase with water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Purify the crude product by distillation to yield this compound as a colorless oil (4.2 g, 71% yield).[6]

Visualizations

The following diagrams illustrate the molecular structure and a key synthetic application of this compound.

Caption: Molecular structure of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 178312-47-5 [sigmaaldrich.com]

- 4. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. This compound | 178312-47-5 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. GSRS [gsrs.ncats.nih.gov]

Spectroscopic and Synthetic Profile of Ethyl 4,4-difluorocyclohexanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of Ethyl 4,4-difluorocyclohexanecarboxylate (CAS Number: 178312-47-5). Due to the limited availability of experimentally derived spectroscopic data in public literature, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for its synthesis and for the general acquisition of spectroscopic data for similar liquid organic compounds are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.30 - 2.15 | Multiplet (m) | 1H | -CH -C(O)O- |

| ~2.10 - 1.90 | Multiplet (m) | 4H | Cyclohexane -CH₂ - (adjacent to -CF₂-) |

| ~1.90 - 1.70 | Multiplet (m) | 4H | Cyclohexane -CH₂ - (adjacent to -CH(COOEt)-) |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C =O (Ester) |

| ~122 (t, J ≈ 245 Hz) | -C F₂- |

| ~61.0 | -O-CH₂ -CH₃ |

| ~42.5 | -CH -C(O)O- |

| ~33.0 (t, J ≈ 25 Hz) | Cyclohexane -CH₂ - (adjacent to -CF₂-) |

| ~27.5 | Cyclohexane -CH₂ - (adjacent to -CH(COOEt)-) |

| ~14.0 | -O-CH₂-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 2860 | Medium | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1250 - 1050 | Strong | C-O stretch (ester) and C-F stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 192.09 | Moderate | [M]⁺ (Molecular Ion) |

| 147.08 | High | [M - OCH₂CH₃]⁺ |

| 119.07 | Moderate | [M - COOCH₂CH₃]⁺ |

| 101.06 | High | [C₅H₆F₂]⁺ |

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the synthesis of this compound from Ethyl 4-oxocyclohexanecarboxylate.

Materials:

-

Ethyl 4-oxocyclohexanecarboxylate

-

Diethylaminosulfur trifluoride (DAST)

-

Carbon tetrachloride (CCl₄)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of diethylaminosulfur trifluoride (DAST) is prepared in carbon tetrachloride (CCl₄) in a reaction vessel and cooled to 0°C.[1]

-

Ethyl 4-oxocyclohexanecarboxylate is slowly added dropwise to the cooled DAST solution.[1]

-

After the addition is complete, the reaction mixture is stirred at room temperature for 16 hours.[1]

-

The reaction is carefully quenched by the slow addition of water.[1]

-

The organic phase is separated, washed with water, and dried over anhydrous sodium sulfate (Na₂SO₄).[1]

-

The crude product is purified by distillation to yield this compound as a colorless oil.[1]

General Protocol for ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

General Protocol for FT-IR Spectroscopy

Sample Preparation: For a neat liquid sample, apply a small drop directly onto the surface of the attenuated total reflectance (ATR) crystal or between two potassium bromide (KBr) plates.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or KBr plates.

-

Place the sample on the crystal or between the plates.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

General Protocol for Mass Spectrometry

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualizations

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Spectroscopic Analysis of Ethyl 4,4-difluorocyclohexanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 4,4-difluorocyclohexanecarboxylate. This fluorinated organic molecule is a key intermediate in the synthesis of various pharmaceutical compounds.[1] A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification in drug discovery and development.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group and the protons on the difluorocyclohexane ring. The chemical shifts are influenced by the electronegativity of the fluorine atoms and the ester functionality.

Table 1: Predicted 1H NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| a | ~4.12 | Quartet (q) | ~7.1 | 2H | -O-CH 2-CH3 |

| b | ~1.25 | Triplet (t) | ~7.1 | 3H | -O-CH2-CH 3 |

| c | ~2.30 | Multiplet (m) | - | 1H | -CH -COO- |

| d | ~2.0-2.2 | Multiplet (m) | - | 4H | Cyclohexyl -CH 2- (axial & equatorial) adjacent to CF2 |

| e | ~1.7-1.9 | Multiplet (m) | - | 4H | Cyclohexyl -CH 2- (axial & equatorial) adjacent to CH |

Predicted 13C NMR Spectral Data

The 13C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon attached to the two fluorine atoms is expected to show a characteristic triplet due to C-F coupling.

Table 2: Predicted 13C NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| 1 | ~175 | Singlet | C =O |

| 2 | ~123 | Triplet (t) | C F2 |

| 3 | ~61 | Singlet | -O-C H2-CH3 |

| 4 | ~45 | Singlet | -C H-COO- |

| 5 | ~35 | Triplet (t) | C H2 adjacent to CF2 |

| 6 | ~25 | Singlet | C H2 adjacent to CH |

| 7 | ~14 | Singlet | -O-CH2-C H3 |

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring high-quality 1H and 13C NMR spectra for small molecules like this compound.[2][3]

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for 1H NMR and 50-100 mg for 13C NMR.[4]

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry 5 mm NMR tube.[3][4]

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

Filter the sample if any particulate matter is present to avoid compromising the spectral quality.[4]

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Temperature: Standard room temperature (e.g., 298 K).

-

1H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16 scans are typically sufficient.

-

Relaxation delay: 1-2 seconds.

-

-

13C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more scans may be necessary due to the low natural abundance of 13C.

-

Relaxation delay: 2-5 seconds.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

-

Integrate the signals in the 1H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Visualizations

The following diagrams illustrate the structure and the predicted NMR signal assignments for this compound.

Caption: Molecular structure and predicted NMR assignments.

References

An In-depth Technical Guide to the Solubility of Ethyl 4,4-difluorocyclohexanecarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4,4-difluorocyclohexanecarboxylate, a key intermediate in the pharmaceutical industry.[1] Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents estimated solubility values based on qualitative reports and the physicochemical properties of structurally similar compounds. Furthermore, detailed experimental protocols for determining solubility are provided, alongside visualizations of relevant chemical synthesis pathways.

Core Compound Information

This compound (CAS Number: 178312-47-5) is a fluorinated organic molecule recognized for its utility as a building block in complex chemical syntheses, most notably in the pharmaceutical sector.[1] It is a colorless to pale yellow liquid at room temperature.[2] Its structure plays a crucial role in the synthesis of various active pharmaceutical ingredients (APIs).[1]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄F₂O₂ | [3] |

| Molecular Weight | 192.20 g/mol | [3] |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) | |

| Boiling Point | 84-86 °C at 8 mmHg | |

| Refractive Index | 1.4160-1.4210 @ 20°C | [2] |

Estimated Solubility in Common Organic Solvents

The following table provides estimated solubility values at ambient temperature (approximately 20-25°C), categorized based on common laboratory observations and the behavior of similar fluorinated esters. It is critical to note that these are estimations and should be experimentally verified for precise applications.

| Solvent | Solvent Polarity (ET(30)) | Estimated Solubility Category | Estimated Solubility ( g/100 mL) |

| Polar Protic Solvents | |||

| Methanol | 55.4 | Very Soluble | > 50 |

| Ethanol | 51.9 | Very Soluble | > 50 |

| Isopropanol | 48.4 | Very Soluble | > 50 |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 45.1 | Very Soluble | > 50 |

| Acetonitrile | 45.6 | Very Soluble | > 50 |

| Dimethylformamide (DMF) | 43.8 | Very Soluble | > 50 |

| Acetone | 42.2 | Very Soluble | > 50 |

| Tetrahydrofuran (THF) | 37.4 | Very Soluble | > 50 |

| Ethyl Acetate (EtOAc) | 38.1 | Very Soluble | > 50 |

| Non-Polar Solvents | |||

| Dichloromethane (DCM) | 40.7 | Very Soluble | > 50 |

| Toluene | 33.9 | Soluble | 10 - 50 |

| Hexanes | 31.0 | Sparingly Soluble | 1 - 10 |

| Aqueous | |||

| Water | 63.1 | Insoluble | < 0.1 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or water bath

-

Calibrated positive displacement pipettes

-

Analytical balance (± 0.0001 g)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph with a UV detector (HPLC-UV)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solute at the end of this period is essential to confirm saturation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

Record the final weight of the volumetric flask containing the filtered saturated solution.

-

-

Analytical Quantification:

-

Prepare a series of calibration standards of this compound in the same organic solvent with known concentrations.

-

Analyze the calibration standards and the filtered saturated solution samples using a validated GC-FID or HPLC-UV method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

-

Determine the concentration of this compound in the saturated solution samples by interpolating their analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the concentration determined from the analytical method and the volume of the sample analyzed.

-

Visualization of Chemical Pathways

The following diagrams, generated using Graphviz, illustrate the synthesis of this compound and its subsequent use in the synthesis of the antiretroviral drug, Maraviroc.[1][6]

References

The Strategic Introduction of Gem-Difluoro Groups in Cyclohexanecarboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the various fluorination strategies, the introduction of a gem-difluoro (CF2) group into a cyclohexane ring, particularly in cyclohexanecarboxylates, has emerged as a valuable tactic in drug design. This technical guide provides an in-depth exploration of the role of gem-difluoro groups in this important class of molecules, summarizing key data, detailing experimental protocols, and illustrating the underlying principles.

Physicochemical Impact of Gem-Difluorination

The introduction of a gem-difluoro group into the cyclohexane ring of a cyclohexanecarboxylate profoundly alters its electronic and steric properties, leading to significant changes in acidity, lipophilicity, and metabolic stability.[1][2]

Acidity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms in a gem-difluoro group exerts a significant inductive effect, which can influence the acidity of a nearby carboxylic acid function.[2] This effect generally leads to a decrease in the pKa of the carboxylic acid, making it more acidic. This modulation of acidity can be critical for optimizing a drug candidate's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.

Table 1: Comparison of Acidity for Cyclohexanecarboxylic Acid and its Gem-Difluorinated Analog

| Compound | Structure | pKa (Predicted) |

| Cyclohexanecarboxylic Acid | C₆H₁₁COOH | ~4.9 |

| 4,4-Difluorocyclohexanecarboxylic Acid | C₇H₁₀F₂O₂ | 4.06 ± 0.10[3] |

Note: The pKa of cyclohexanecarboxylic acid is a typical value for a cycloalkyl carboxylic acid. The predicted pKa for the difluorinated analog shows a significant decrease.

Lipophilicity (logP)

The effect of gem-difluorination on lipophilicity is more complex and can either increase or decrease the logP value depending on the overall molecular context.[2] While fluorine is highly electronegative, the C-F bond is also polarized. The introduction of a CF2 group can alter the molecule's shape and solvent-accessible surface area.[4] In many cases, gem-difluorination can lead to a decrease in lipophilicity compared to the non-fluorinated parent compound.[5] The precise impact is influenced by the position of the CF2 group and the conformation of the cyclohexane ring.[2]

Table 2: Lipophilicity Trends of Gem-Difluorinated Cyclohexanes

| Property | Impact of Gem-Difluorination | Rationale |

| logP | Generally decreases or shows complex trends.[2] | The CF2 group can shield hydrophobic regions or introduce polar interactions, affecting partitioning between octanol and water.[4] The overall molecular shape and dipole moment are altered. |

Metabolic Stability

A key advantage of incorporating gem-difluoro groups is the enhancement of metabolic stability.[1] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] By replacing a metabolically vulnerable C-H2 group with a CF2 group, the metabolic lifetime of a drug candidate can be substantially prolonged.[1][6]

Table 3: Metabolic Stability of Fluorinated Compounds

| Feature | Effect of Gem-Difluorination | Mechanism |

| Metabolic Half-life | Generally increased.[1] | The high strength of the C-F bond makes it resistant to enzymatic cleavage by metabolic enzymes like CYPs.[1] |

| Metabolite Profile | Altered, often blocking a specific metabolic pathway.[6] | Prevents oxidation at the fluorinated position, potentially shifting metabolism to other parts of the molecule. |

Conformational Effects

The introduction of a gem-difluoro group can have a pronounced effect on the conformational preferences of the cyclohexane ring. The C-F bonds are longer than C-H bonds, and the CF2 group has distinct steric and electronic requirements. These factors can influence the chair-boat equilibrium and the axial-equatorial preference of substituents. This conformational control can be exploited to lock a molecule into a bioactive conformation, thereby enhancing its potency and selectivity for a biological target.[4]

Experimental Protocols

Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

A common route to gem-difluorinated cyclohexanes is the deoxofluorination of the corresponding ketone. The following is a representative protocol for the hydrolysis of an ester to the carboxylic acid.

Protocol 1: Hydrolysis of Ethyl 4,4-Difluorocyclohexanecarboxylate [7][8]

-

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

-

Add lithium hydroxide monohydrate (5.0 eq) to the solution.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Carefully adjust the pH of the aqueous layer to ~4 with 1 M HCl.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid.

-

Analytical Characterization

Protocol 2: GC-MS Analysis of Fluorinated Cyclohexanes [9][10]

-

Sample Preparation:

-

Prepare a solution of the analyte at a concentration of approximately 10 µg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.[10]

-

-

GC-MS Parameters:

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically suitable.[9]

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.[9]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 5 minutes at 200°C.[9]

-

-

Mass Spectrometer Parameters:

-

Protocol 3: 19F NMR for Lipophilicity (logP) Measurement [11][12]

-

Principle: This method involves partitioning a fluorinated compound of interest and a fluorinated reference compound between n-octanol and water. The logP is determined from the ratio of the integrals of the 19F NMR signals in each phase.[11]

-

Procedure:

-

Accurately weigh the fluorinated compound and a suitable fluorinated reference compound into a flask.

-

Add equal volumes of n-octanol and water.

-

Stir the biphasic mixture vigorously for several hours to ensure equilibrium is reached.

-

Allow the phases to separate completely.

-

Carefully take an aliquot from both the n-octanol and water layers.

-

Prepare NMR samples from each aliquot, typically in a deuterated solvent.

-

Acquire 19F NMR spectra for both samples.

-

Determine the concentration ratio of the compound of interest and the reference compound in each phase from the integral values of their respective 19F NMR signals.

-

Calculate the logP value using the known logP of the reference compound.

-

Visualizing Workflows and Relationships

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a gem-difluorinated cyclohexanecarboxylate.

Caption: Workflow for the synthesis and analysis of gem-difluorocyclohexanecarboxylates.

Impact of Gem-Difluorination

This diagram illustrates the logical relationships between the introduction of a gem-difluoro group and the resulting changes in molecular properties.

Caption: Effects of gem-difluorination on molecular properties and drug-like characteristics.

Conclusion

The strategic incorporation of gem-difluoro groups into cyclohexanecarboxylates provides a versatile and powerful approach to fine-tune the properties of drug candidates. By leveraging the unique electronic and steric attributes of the CF2 moiety, medicinal chemists can modulate acidity, control lipophilicity, enhance metabolic stability, and enforce bioactive conformations. A thorough understanding of the principles outlined in this guide, coupled with the application of robust synthetic and analytical methodologies, will continue to drive the successful application of this important structural motif in the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. uoguelph.ca [uoguelph.ca]

- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 12. researchgate.net [researchgate.net]

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Influence of Fluorine in Molecular Design

The introduction of fluorine into organic molecules is a powerful strategy in modern medicinal chemistry, materials science, and agrochemistry.[1][2][3] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine (C-F) bond, allow for the fine-tuning of a molecule's steric and electronic properties.[4][5] Consequently, the incorporation of fluorine can significantly enhance a compound's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][6] It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom.[7] This guide provides an in-depth overview of fluorinated building blocks, their synthesis, and their application in the development of novel chemical entities.

Physicochemical Impact of Fluorination

The substitution of hydrogen with fluorine can dramatically alter a molecule's properties. These changes are critical for rational drug design and the development of advanced materials.

Modulation of Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly influences the acidity and basicity of nearby functional groups. As a general trend, the introduction of fluorine lowers the pKa of both acids and the conjugate acids of bases. This modulation of pKa can have profound effects on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2][8]

| Compound | Functional Group | pKa | Change upon Fluorination |

| Acetic Acid | Carboxylic Acid | 4.76 | |

| Fluoroacetic Acid | Carboxylic Acid | 2.59 | -2.17 |

| Difluoroacetic Acid | Carboxylic Acid | 1.34 | -3.42 |

| Trifluoroacetic Acid | Carboxylic Acid | 0.52 | -4.24 |

| Aniline | Amine | 4.63 | |

| 4-Fluoroaniline | Amine | 4.65 | +0.02 |

| 2-Fluoroaniline | Amine | 3.20 | -1.43 |

Table 1: The effect of fluorination on the pKa of simple organic molecules. Data compiled from various sources.

Alteration of Lipophilicity (LogP)

The impact of fluorination on lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (LogP), is complex and context-dependent. While the high electronegativity of fluorine can increase the polarity of a C-F bond, the overall effect on molecular lipophilicity is influenced by factors such as the number of fluorine atoms and their position within the molecule. In many cases, the introduction of a single fluorine atom or a trifluoromethyl group can increase lipophilicity, which can enhance membrane permeability and improve a drug's ability to reach its target.[6][8][9]

| Parent Compound | Fluorinated Analog | LogP (Parent) | LogP (Fluorinated) | Change in LogP |

| Toluene | α,α,α-Trifluorotoluene | 2.73 | 2.86 | +0.13 |

| Anisole | 4-Fluoroanisole | 2.11 | 2.33 | +0.22 |

| Benzene | Fluorobenzene | 2.13 | 2.27 | +0.14 |

Table 2: Comparison of LogP values for non-fluorinated and fluorinated aromatic compounds. Data compiled from various sources.

Synthetic Methodologies for the Introduction of Fluorine

The synthesis of fluorinated compounds can be broadly categorized into two main strategies: the use of fluorinated building blocks and late-stage fluorination. The former involves incorporating a pre-fluorinated synthon into a larger molecule, while the latter introduces fluorine at or near the end of a synthetic sequence. A variety of reagents and methods have been developed for both approaches.

Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. Common sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF). Deoxyfluorinating agents, such as diethylaminosulfur trifluoride (DAST) and its less hazardous analogue, Deoxo-Fluor, are widely used to convert alcohols and carbonyl compounds into their fluorinated counterparts.[3]

Materials:

-

Alcohol (1.0 equiv)

-

Diethylaminosulfur trifluoride (DAST) (1.1 equiv)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.1 equiv) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

Electrophilic Fluorination

Electrophilic fluorination reagents deliver a formal "F+" equivalent to a nucleophilic carbon center. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are popular choices due to their stability and ease of handling.[10] These reagents are particularly useful for the fluorination of enolates, enol ethers, and electron-rich aromatic compounds.

Materials:

-

β-Keto ester (1.0 equiv)

-

Selectfluor® (1.2 equiv)

-

Chiral catalyst (e.g., a chiral palladium complex or a chiral primary amine organocatalyst) (0.01-0.1 equiv)

-

Appropriate anhydrous solvent (e.g., acetonitrile, ethanol)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the β-keto ester (1.0 equiv) and the chiral catalyst (0.01-0.1 equiv) in the appropriate anhydrous solvent.

-

Stir the mixture at the desired temperature (e.g., room temperature) for a short period to allow for catalyst-substrate interaction.

-

Add Selectfluor® (1.2 equiv) in one portion.

-

Stir the reaction mixture until completion, as monitored by TLC or LC-MS.

-

Quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the enantioenriched α-fluoro-β-keto ester.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Trifluoromethylation, Difluoromethylation, and Monofluoromethylation

The introduction of fluorinated methyl groups (CF₃, CF₂H, CH₂F) is of significant interest in drug discovery. A variety of specialized reagents and methods have been developed for this purpose.

-

Trifluoromethylation: Togni's reagents and Umemoto's reagents are common electrophilic sources of the CF₃ group.[11][12] The Ruppert-Prakash reagent (TMSCF₃) is a widely used nucleophilic trifluoromethylating agent. Radical trifluoromethylation can be achieved using reagents like sodium triflinate (Langlois' reagent).[11]

-

Difluoromethylation: Reagents such as difluoromethyl phenyl sulfone are used for the nucleophilic introduction of the CF₂H group.[13]

-

Monofluoromethylation: The monofluoromethyl group can be introduced using various strategies, often involving the fluorination of a suitable precursor.

Materials:

-

Arene (e.g., indole, pyrrole) (1.0 equiv)

-

Togni's reagent II (1-trifluoromethyl-3,3-dimethyl-1,3-dihydro-1λ³-benzo[d][14][15]iodoxole) (1.2 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)

-

Inert atmosphere

Procedure:

-

In a glovebox or under an inert atmosphere, add the arene (1.0 equiv), Togni's reagent II (1.2 equiv), and CuI (0.1 equiv) to a reaction vessel.

-

Add the anhydrous solvent.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Filter the mixture through a pad of celite to remove insoluble copper salts.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Visualization of Key Processes in Fluorination Chemistry

Catalytic Cycles and Reaction Workflows

Understanding the mechanisms and workflows involved in the synthesis and application of fluorinated compounds is crucial for researchers. The following diagrams, generated using the DOT language, illustrate some of these key processes.

Applications in Drug Discovery and Development

The strategic use of fluorinated building blocks is a cornerstone of modern drug discovery. The ability to modulate key physicochemical properties allows for the optimization of lead compounds into clinical candidates.

Workflow for Lead Optimization using Fluorination

The process of lead optimization often involves the synthesis of a library of analogues to explore the structure-activity relationship (SAR). Fluorination is a key strategy in this process.

Case Study: Fluorinated Artemisinin Derivatives

Artemisinin and its derivatives are potent antimalarial drugs. Research has shown that the introduction of fluorine can enhance their metabolic stability and antimalarial activity.[16][17] The mechanism of action of artemisinins is complex, involving the generation of reactive oxygen species (ROS) that damage parasite proteins. Fluorination can influence the molecule's stability and its interaction with the biological target.

Conclusion

Fluorinated building blocks are indispensable tools in modern organic synthesis, providing a reliable and efficient means to introduce fluorine into a wide range of molecules. The profound impact of fluorine on the physicochemical and biological properties of organic compounds has solidified its importance in the design of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of the available synthetic methodologies, coupled with a rational approach to molecular design, will continue to drive innovation in these critical areas of scientific research. The detailed experimental protocols and conceptual workflows provided in this guide serve as a valuable resource for researchers and scientists working at the forefront of this exciting field.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Direct C-F bond formation using photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Fluorination methods in drug discovery. | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Artemisinin and Its Derivatives from Molecular Mechanisms to Clinical Applications: New Horizons Beyond Antimalarials [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Fluoroartemisinins: Metabolically More Stable Antimalarial Artemisinin Derivatives | Semantic Scholar [semanticscholar.org]

- 17. Design, synthesis and biological evaluation of artemisinin derivatives containing fluorine atoms as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 4,4-difluorocyclohexanecarboxylate: An In-depth Technical Guide to its Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4,4-difluorocyclohexanecarboxylate is a key fluorinated building block in medicinal chemistry, notably utilized in the synthesis of advanced pharmaceutical intermediates. Its chemical stability is a critical parameter influencing its storage, handling, and integration into synthetic routes. This technical guide provides a comprehensive overview of the stability and degradation profile of this compound under various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and light. The information presented herein is intended to guide researchers in predicting potential degradation pathways, developing robust analytical methods, and designing stable formulations. While specific experimental data for this compound is limited in public literature, this guide extrapolates from established chemical principles and data on analogous structures to provide a predictive assessment.

Chemical Properties and Predicted Stability

This compound's stability is largely dictated by the reactivity of its ester functional group and the influence of the gem-difluoro substitution on the cyclohexane ring. The powerful electron-withdrawing nature of the fluorine atoms can impact the electrophilicity of the carbonyl carbon in the ester group.[1] Studies on similar fluorinated cycloalkanes suggest that gem-difluorination can enhance metabolic stability, though its effect on chemical stability under forced degradation conditions is multifaceted.[2][3][4][5]

Degradation Profile

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6][7][8][9][10] The following sections outline the predicted degradation pathways for this compound under standard stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Hydrolytic Degradation

Hydrolysis of the ester linkage is the most probable degradation pathway under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the ester is expected to undergo reversible hydrolysis to yield 4,4-difluorocyclohexanecarboxylic acid and ethanol. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[11][12][13]

-

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, the ester is expected to undergo irreversible hydrolysis to form the salt of 4,4-difluorocyclohexanecarboxylic acid and ethanol.[1] This reaction is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water. A known protocol for this reaction involves the use of lithium hydroxide in a tetrahydrofuran/water mixture at room temperature, yielding the corresponding carboxylic acid in high yield after acidic workup.[1][14]

Oxidative Degradation

The saturated cyclohexane ring is generally robust towards oxidation. However, under forcing conditions with strong oxidizing agents (e.g., hydrogen peroxide), degradation may be initiated through radical mechanisms. Potential, though less likely, degradation could involve hydroxylation of the cyclohexane ring or, in very aggressive conditions, ring-opening. The gem-difluoro group is expected to be stable under these conditions.

Thermal Degradation

When subjected to high temperatures, ethyl esters can undergo thermal decomposition. A common pathway for ethyl esters is a unimolecular elimination reaction that proceeds through a six-membered transition state to yield an alkene and a carboxylic acid.[15][16] For this compound, this would likely produce ethylene and 4,4-difluorocyclohexanecarboxylic acid. At very high temperatures, further decomposition of the carboxylic acid could occur, potentially leading to decarboxylation and the formation of 1,1-difluorocyclohexane or other fragmentation products.[17][18]

Photolytic Degradation

The photostability of this compound is predicted to be relatively high, as it lacks significant chromophores that absorb UV-Vis light in the range typically used for photostability testing (e.g., above 290 nm).[19] However, under forced irradiation with high-intensity UV light, degradation could be initiated. Given the stability of C-F bonds, degradation is more likely to involve the ester functionality or the C-H bonds on the cyclohexane ring.[20][21][22] Potential pathways could involve radical reactions leading to a variety of degradation products.

Quantitative Data Summary

The following tables summarize the expected stability of this compound under various stress conditions. The data for basic hydrolysis is based on a known experimental procedure, while the other entries are predictive based on general chemical principles and data from analogous compounds.

Table 1: Predicted Stability under Hydrolytic Conditions

| Condition | Reagent/Solvent | Temperature | Time | Predicted Outcome | Primary Degradation Product |

| Acidic | 0.1 M HCl / Acetonitrile:Water (1:1) | 60 °C | 24 h | Slow degradation | 4,4-Difluorocyclohexanecarboxylic Acid |

| Neutral | Water | 60 °C | 24 h | Very slow to no degradation | 4,4-Difluorocyclohexanecarboxylic Acid |

| Basic | 0.1 M NaOH / Acetonitrile:Water (1:1) | Room Temp | 8 h | Significant degradation | Sodium 4,4-difluorocyclohexanecarboxylate |

Table 2: Predicted Stability under Oxidative, Thermal, and Photolytic Conditions

| Condition | Stressor | Temperature | Time | Predicted Outcome | Primary Degradation Product(s) |

| Oxidative | 3% H₂O₂ | Room Temp | 24 h | Slow to moderate degradation | Hydroxylated derivatives, ring-opened products |

| Thermal | Solid state | 105 °C | 72 h | Slow degradation | 4,4-Difluorocyclohexanecarboxylic Acid, Ethylene |

| Photolytic | Solid state, ICH compliant light exposure | Room Temp | Per ICH Q1B | Minimal degradation | Not readily predictable |

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. A starting concentration of 1 mg/mL of the compound in a suitable solvent is recommended.[6]

General Procedure for Sample Analysis

All samples, including a zero-time control and stressed samples, should be analyzed by a validated stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). Detection can be performed using a UV detector at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer for peak identification.[23][24]

Acidic Hydrolysis

-

Preparation: Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid to a final concentration of 1 mg/mL.

-

Stress Condition: Heat the solution at 60°C.

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).

-

Quenching: Immediately cool the aliquot to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

-

Analysis: Dilute with the mobile phase and analyze by HPLC.

Basic Hydrolysis

-

Preparation: Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide to a final concentration of 1 mg/mL.

-

Stress Condition: Maintain the solution at room temperature.

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 1, 2, 4, and 8 hours).

-

Quenching: Immediately neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.

-

Analysis: Dilute with the mobile phase and analyze by HPLC.

Oxidative Degradation

-

Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL. Add an equal volume of 3% hydrogen peroxide.

-

Stress Condition: Keep the solution at room temperature, protected from light.

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 6, 12, and 24 hours).

-

Quenching: No specific quenching is typically required, but samples should be analyzed promptly.

-

Analysis: Dilute with the mobile phase and analyze by HPLC.

Thermal Degradation

-

Preparation: Place a known quantity of solid this compound in a vial.

-

Stress Condition: Heat the vial in an oven at 105°C.

-

Sampling: At specified time points (e.g., 24, 48, and 72 hours), remove a vial from the oven and allow it to cool to room temperature.

-

Analysis: Dissolve the solid in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

Photolytic Degradation

-

Preparation: Place a thin layer of solid this compound in a petri dish. Prepare a parallel sample wrapped in aluminum foil as a dark control.

-

Stress Condition: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[19]

-

Sampling: After the exposure period, retrieve the samples.

-

Analysis: Dissolve the solid in a suitable solvent, dilute to a known concentration, and analyze by HPLC. Compare the chromatograms of the exposed sample and the dark control.

Visualizations

Diagrams of Degradation Pathways and Workflows

Caption: General experimental workflow for the forced degradation study.

Caption: Proposed hydrolytic degradation pathway.

Caption: Proposed thermal degradation pathway.

Conclusion

This compound is predicted to be most susceptible to degradation via hydrolysis, particularly under basic conditions. Its stability under oxidative, thermal, and photolytic stress is expected to be significantly higher. The primary degradation product across hydrolytic and thermal pathways is anticipated to be 4,4-difluorocyclohexanecarboxylic acid. The provided experimental protocols offer a robust framework for systematically evaluating the stability of this important pharmaceutical intermediate and for the development and validation of stability-indicating analytical methods.

References

- 1. benchchem.com [benchchem.com]

- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. pharmadekho.com [pharmadekho.com]

- 8. pharmtech.com [pharmtech.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. sgs.com [sgs.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. database.ich.org [database.ich.org]

- 20. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 4,4-difluorocyclohexanecarboxylate from ethyl 4-oxocyclohexanecarboxylate

Application Note: Synthesis of Ethyl 4,4-difluorocyclohexanecarboxylate

Abstract

This document provides detailed protocols for the synthesis of this compound, a key fluorinated building block in organic synthesis and drug development.[1] The primary method described is the deoxofluorination of the readily available starting material, ethyl 4-oxocyclohexanecarboxylate. Protocols utilizing common fluorinating agents such as Diethylaminosulfur Trifluoride (DAST), Deoxofluor, and XtalFluor-E are presented to accommodate varying laboratory safety standards and reagent availability. This note is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Introduction

This compound is a valuable intermediate, notably used in the synthesis of active pharmaceutical ingredients (APIs).[1] The gem-difluoro moiety imparts unique electronic properties that can enhance the metabolic stability and binding affinity of drug candidates. The conversion of a ketone to a geminal difluoride is a crucial transformation in organofluorine chemistry.[2][3] This application note details a robust and reproducible synthesis from ethyl 4-oxocyclohexanecarboxylate, providing comparative data and step-by-step experimental procedures.

Reaction Scheme:

Ethyl 4-oxocyclohexanecarboxylate ----(Fluorinating Agent)----> this compound

Data Summary

The following table summarizes a specific, documented synthesis using DAST and provides general parameters for more modern, stable reagents.

| Fluorinating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

| DAST | CCl₄ | 0°C to RT | 16 hours | 71% | Thermally unstable; requires careful handling.[4] |

| Deoxofluor | CH₂Cl₂ | 0°C to RT | Overnight | Good to High | More thermally stable than DAST.[5][6][7] |

| XtalFluor-E | CH₂Cl₂ | -78°C to RT | ~24 hours | Good to High | Crystalline solid, enhanced safety, no free HF generated.[8][9][10] |

Experimental Protocols

Safety Precaution: Deoxofluorination reagents like DAST and Deoxofluor are moisture-sensitive and can react violently with water, releasing corrosive hydrogen fluoride (HF) gas.[5][6] All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.

Protocol 1: Synthesis using Diethylaminosulfur Trifluoride (DAST)

This protocol is adapted from a documented procedure with a reported yield of 71%.[4]

Materials:

-

Ethyl 4-oxocyclohexanecarboxylate (5.0 g, 29.4 mmol)

-

Diethylaminosulfur trifluoride (DAST) (7.7 mL, 58.7 mmol)

-

Carbon tetrachloride (CCl₄), anhydrous (75 mL)

-

Water (for quenching)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, prepare a solution of DAST (7.7 mL) in anhydrous carbon tetrachloride (75 mL).

-

Cool the reaction vessel to 0°C using an ice bath.

-

Slowly add ethyl 4-oxocyclohexanecarboxylate (5.0 g) dropwise to the cooled DAST solution.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for 16 hours at room temperature.

-